molecular formula C7H11N3O B14923449 N-propyl-1H-pyrazole-4-carboxamide

N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B14923449
M. Wt: 153.18 g/mol
InChI Key: NIEADRHTHWORFT-UHFFFAOYSA-N
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Description

N-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones. This reaction forms a pyrazole ring, which is then further functionalized to introduce the propyl and carboxamide groups . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

The applications of N-propyl-1H-pyrazole-4-carboxamide are primarily in scientific research, particularly in medicinal chemistry and drug discovery . This compound, a pyrazole derivative, is valued for its potential to exhibit a range of biological activities . Its unique structure makes it a candidate for creating selective pharmacological properties, which can enhance its selectivity towards certain biological targets.

Scientific Research Applications

Pyrazole derivatives, including this compound, have been investigated for their potential as anti-inflammatory and anticancer agents . They exhibit various biological activities, including anti-microbial, anti-anxiety, analgesic, antipyretic, antioxidant, anti-convulsant, anti-mycobacterial, anti-amoebic, anti-depressant, and hypotensive properties . Many pyrazole derivatives have found clinical applications as nonsteroidal anti-inflammatory drugs (NSAIDs) .

Studies on Biological Targets

Studies on the interactions of 3-amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide with biological targets are crucial for understanding its pharmacological profile. Key areas of focus include:

  • Receptor Binding Assays: Identifying the receptors to which the compound binds and determining its binding affinity.
  • Enzyme Inhibition Studies: Assessing the compound's ability to inhibit specific enzymes involved in disease pathways.
  • Cell-Based Assays: Evaluating the compound's effects on cell growth, differentiation, and apoptosis.
  • In vivo Studies: Examining the compound's efficacy and safety in animal models of disease.

###anti-cancer Research

Several pyrazole-containing moieties have found therapeutic application clinically, such as celecoxib, lonazolac, and tepoxaline . Compound 21 has displayed significant anticancer efficacy for HCT116 and MCF-7 cell lines, and displayed inhibition of Aurora-A kinase . Novel derivatives of the pyrazole moiety were prepared, in which compounds 22 and 23 were screened against the MCF7 cancer cell line . Additionally, some synthesized compounds showed potent activity against leukemia, renal cancer, and non-small cell lung cancer cell lines .

PRMT5 Inhibitors

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-propyl-1H-pyrazole-4-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit succinate dehydrogenase sets it apart from other pyrazole derivatives .

Biological Activity

N-propyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H12_{12}N4_{4}O and a molecular weight of approximately 220.23 g/mol. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The carboxamide group enhances its solubility and bioavailability, making it suitable for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds showed promising activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

This compound has been investigated for its ability to modulate inflammatory pathways. It has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

Cytokine Inhibition (%) at 10 µM Standard Drug (Dexamethasone)
TNF-α61–85%76%
IL-676–93%86%

3. Anticancer Potential

The anticancer activity of this compound has been assessed in several studies. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Aurora-A kinase inhibition
Hep-20.74Induction of apoptosis
A54948Autophagy induction

In one study, the compound exhibited an IC50 value of 0.28 µM against the A375 cell line, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in inflammatory processes and cancer progression, potentially inhibiting their activity.
  • Receptor Modulation : It may modulate receptor signaling pathways that are crucial for cellular responses to inflammation and cancer.

Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound derivatives:

  • Study on Anticancer Activity : Li et al. synthesized several derivatives and evaluated their binding affinity against Aurora-A kinase, revealing promising anticancer potential with IC50 values ranging from 0.28 to 3.79 µM across different cell lines .
  • Anti-inflammatory Evaluation : Research demonstrated that certain pyrazole derivatives significantly inhibited TNF-α and IL-6 production in vitro, suggesting their potential use in treating inflammatory diseases .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-propyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-2-3-8-7(11)6-4-9-10-5-6/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)

InChI Key

NIEADRHTHWORFT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CNN=C1

Origin of Product

United States

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